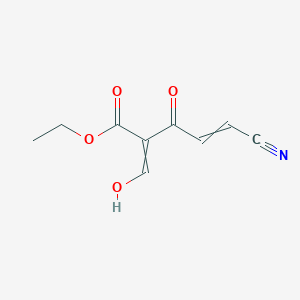![molecular formula C13H6F6OS B14208468 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde CAS No. 832150-76-2](/img/structure/B14208468.png)
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is a fluorinated thiophene derivative. Thiophene derivatives are known for their wide range of applications in various fields such as organic semiconductors, pharmaceuticals, and materials science . The presence of trifluoromethyl groups enhances the compound’s chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde typically involves the functionalization of the thiophene ring and subsequent introduction of the trifluoromethyl groups. One common method is the direct fluorination of thiophene derivatives using reagents like sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) under controlled conditions . Another approach involves the use of electrophilic fluorinating agents such as perchloryl fluoride (FClO3) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carboxylic acid.
Reduction: 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated thiophene derivatives.
Biology: Investigated for its potential as a selective class II histone deacetylase (HDAC) inhibitor.
Medicine: Explored for its anti-inflammatory and immunoregulatory activities.
Industry: Utilized in the development of organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins, which leads to changes in gene expression . The trifluoromethyl groups enhance its binding affinity and selectivity for the target enzyme .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea
Uniqueness
4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two trifluoromethyl groups enhances its stability and reactivity compared to similar compounds .
Propiedades
Número CAS |
832150-76-2 |
|---|---|
Fórmula molecular |
C13H6F6OS |
Peso molecular |
324.24 g/mol |
Nombre IUPAC |
4-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H6F6OS/c14-12(15,16)9-1-7(2-10(4-9)13(17,18)19)8-3-11(5-20)21-6-8/h1-6H |
Clave InChI |
VXIIAOGWSFEIHE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


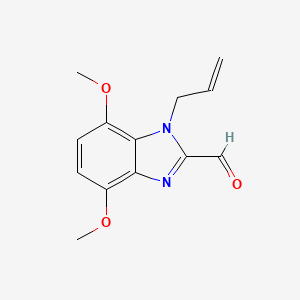
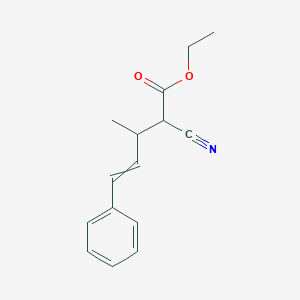
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
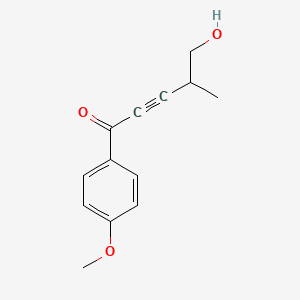
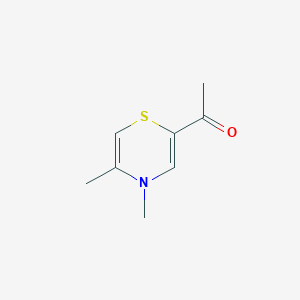
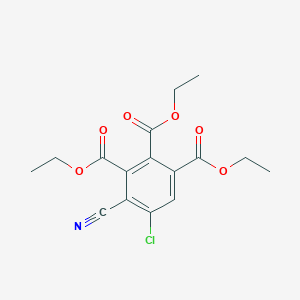
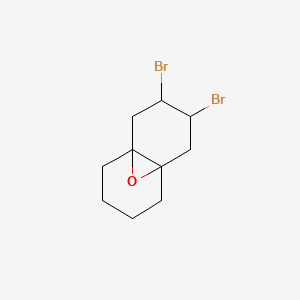
![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)
